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molecular formula C15H12O3 B8431418 6a,11a-Dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

6a,11a-Dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Cat. No. B8431418
M. Wt: 240.25 g/mol
InChI Key: LTFADDCIWASCTO-UHFFFAOYSA-N
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Patent
US08686028B2

Procedure details

To a stirred solution of 7-hydroxy-3-(2-hydroxy-phenyl)-chromen-4-one (3 gm, 11.8 mmol) in absolute ethanol (30 ml) at 0° C. was added NaBH4 (2.7 gm, 70.8 mmol). The reaction mixture was then stirred for 24 hours at room temperature. The reaction was stopped by adding ice-cooled water and the solution was neutralized with 10% HCl to get the white precipitate. The white precipitate was washed with water and the purified by silica gel column chromatography using hexane-chloroform as the eluent to give 6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromen-3-ol (1.6 gm, 57%) as white solid.
Name
7-hydroxy-3-(2-hydroxy-phenyl)-chromen-4-one
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:19])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3O)=[CH:8][O:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+].O.Cl>C(O)C>[CH:4]1[CH:3]=[C:2]([OH:1])[CH:11]=[C:10]2[C:5]=1[CH:6]1[O:19][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[CH:7]1[CH2:8][O:9]2 |f:1.2|

Inputs

Step One
Name
7-hydroxy-3-(2-hydroxy-phenyl)-chromen-4-one
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=C(C=CC=C1)O)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding ice-
CUSTOM
Type
CUSTOM
Details
to get the white precipitate
WASH
Type
WASH
Details
The white precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
the purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=C2C3C(COC2=CC(=C1)O)C1=C(O3)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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